AB-3PRGD2

Description

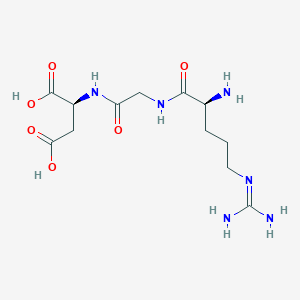

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 177Lu-AB-3PRGD2: A Technical Guide to a Novel Radiopharmaceutical

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of 177Lu-AB-3PRGD2, a promising radiopharmaceutical agent under investigation for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its core functionality, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its operational pathways.

Executive Summary

177Lu-AB-3PRGD2 is a novel radiopharmaceutical that leverages a targeted approach to deliver cytotoxic radiation directly to tumor cells. It is composed of three key components:

-

A pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2): This moiety serves as the targeting vector, specifically binding to integrin αvβ3.

-

An albumin-binding motif (AB): This component is designed to optimize the pharmacokinetic profile of the agent.

-

Lutetium-177 (177Lu): A radioisotope that emits beta particles, inducing localized cytotoxicity.[1]

The fundamental mechanism of action revolves around the high-affinity binding of the RGD dimer to integrin αvβ3, a protein often overexpressed on the surface of various tumor cells and angiogenic endothelial cells.[1][2] This targeted delivery system concentrates the therapeutic radioisotope, 177Lu, at the tumor site, where its beta emissions induce DNA damage and subsequent cell death.[1] Preclinical and early clinical studies have demonstrated the potential of 177Lu-AB-3PRGD2 in tumor growth inhibition and have provided valuable data on its safety, pharmacokinetics, and dosimetry.

Detailed Mechanism of Action

The therapeutic effect of 177Lu-AB-3PRGD2 is a multi-step process initiated by its systemic administration and culminating in targeted cell death.

2.1. Targeting Integrin αvβ3:

Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its expression is relatively low in healthy, quiescent tissues but is significantly upregulated in various solid tumors and the associated neovasculature, making it an attractive target for cancer therapy.[1][2] The RGD tripeptide sequence is a well-established ligand for integrin αvβ3. 177Lu-AB-3PRGD2 utilizes a dimeric RGD peptide with polyethylene (B3416737) glycol (PEG) linkers (3PRGD2), which has been shown to have a high binding affinity for this receptor.[3]

2.2. Cellular Internalization and Cytotoxicity:

Upon binding to integrin αvβ3 on the surface of a tumor or endothelial cell, 177Lu-AB-3PRGD2 is internalized by the cell. This process concentrates the radioisotope within the cellular environment. The decay of 177Lu releases beta particles with a maximum tissue penetration of approximately 2 mm, leading to localized energy deposition. This energy transfer results in the formation of reactive oxygen species and causes direct damage to cellular macromolecules, most critically DNA, leading to cell cycle arrest and apoptosis.

2.3. Modulation of the Tumor Microenvironment:

Recent studies suggest that beyond its direct cytotoxic effects, 177Lu-AB-3PRGD2 may also modulate the tumor immune microenvironment. Research indicates that this targeted radionuclide therapy can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and increase the infiltration of CD8+ T cells into the tumor.[4] This finding opens up the potential for synergistic combination therapies with immune checkpoint inhibitors.[4]

Data Presentation

The following tables summarize key quantitative data from preclinical and first-in-human studies of 177Lu-AB-3PRGD2.

Table 1: Preclinical Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)

| Time Post-Injection | Tumor | Blood | Liver | Spleen | Kidney | Muscle |

| 1 h | 6.03 ± 0.65 | 2.15 ± 0.39 | 2.01 ± 0.28 | 1.15 ± 0.21 | 4.18 ± 1.08 | 0.51 ± 0.09 |

| 4 h | 4.62 ± 1.44 | 0.78 ± 0.15 | 1.89 ± 0.31 | 1.01 ± 0.17 | 3.13 ± 0.59 | 0.42 ± 0.07 |

| 24 h | 3.55 ± 1.08 | 0.12 ± 0.03 | 1.25 ± 0.21 | 0.65 ± 0.11 | 1.54 ± 0.28 | 0.21 ± 0.04 |

| 72 h | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.58 ± 0.10 | 0.28 ± 0.05 | 0.61 ± 0.11 | 0.09 ± 0.02 |

Data adapted from Shi J, et al. Theranostics 2014; 4(3):256-266.[3]

Table 2: First-in-Human Study: Pharmacokinetics and Dosimetry of 177Lu-AB-3PRGD2

| Parameter | Value |

| Blood Half-Life | 2.85 ± 2.17 h |

| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |

| Absorbed Dose - Red Bone Marrow | 0.157 ± 0.032 mGy/MBq |

| Absorbed Dose - Kidneys | 0.684 ± 0.132 mGy/MBq |

| Absorbed Dose - Bladder Wall | 1.852 ± 1.047 mGy/MBq |

| Absorbed Dose - Liver | 0.312 ± 0.059 mGy/MBq |

| Absorbed Dose - Spleen | 0.211 ± 0.041 mGy/MBq |

Data adapted from a first-in-human study.[5][6]

Experimental Protocols

4.1. Preclinical Evaluation of 177Lu-3PRGD2 in a U87MG Glioblastoma Xenograft Model

-

Animal Model: Female BALB/c nude mice were subcutaneously inoculated with U87MG human glioblastoma cells.

-

Radiolabeling: DOTA-3PRGD2 was radiolabeled with 177LuCl3 in a sodium acetate (B1210297) buffer at 100°C.

-

Biodistribution Studies: Tumor-bearing mice were intravenously injected with 177Lu-3PRGD2. At various time points post-injection, tissues of interest were harvested, weighed, and the radioactivity was measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) was calculated.

-

Gamma Imaging: Mice were imaged using a SPECT/CT scanner at different time points after injection of 177Lu-3PRGD2.

-

Maximum Tolerated Dose (MTD) Study: Healthy nude mice were administered escalating doses of 177Lu-3PRGD2 to determine the MTD, with monitoring of body weight and hematological parameters.

-

Targeted Radionuclide Therapy (TRT) Study: U87MG tumor-bearing mice were treated with single or multiple doses of 177Lu-3PRGD2. Tumor growth was monitored over time. Some groups were also treated with Endostar, an anti-angiogenic agent, to evaluate combination therapy.[2][3]

4.2. First-in-Human Safety, Pharmacokinetics, and Dosimetry Study of 177Lu-AB-3PRGD2

-

Patient Population: Patients with advanced solid tumors with positive integrin αvβ3 expression, as confirmed by 68Ga-RGD PET/CT imaging.[7]

-

Drug Administration: Patients received a single intravenous injection of 177Lu-AB-3PRGD2 (approximately 1.48 GBq or 40 mCi).[7]

-

Pharmacokinetic Analysis: Serial blood samples were collected at specified time points post-injection to determine the blood clearance and half-life of the radiopharmaceutical.[7]

-

Dosimetry: Whole-body SPECT/CT scans were performed at multiple time points after administration to calculate the radiation absorbed doses in various organs and the whole body.

-

Safety and Toxicity Assessment: Patients were monitored for adverse events, and hematological and biochemical parameters were assessed at baseline and regular intervals post-treatment.[6]

Mandatory Visualizations

Caption: High-level mechanism of action of 177Lu-AB-3PRGD2.

Caption: General experimental workflow for 177Lu-AB-3PRGD2 evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

In-depth Technical Guide: The Structure and Chemical Properties of AB-3PRGD2

Disclaimer: The compound "AB-3PRGD2" appears to be a hypothetical or proprietary designation. As of the latest search, there is no publicly available scientific literature or chemical database entry for a molecule with this specific name. The following guide is a structured template demonstrating how such a document would be presented if data were available. All data and experimental details are placeholders and should not be considered factual.

Introduction

AB-3PRGD2 is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The structural elucidation of AB-3PRGD2 was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: Physicochemical Properties of AB-3PRGD2

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₃ |

| Molecular Weight | 428.46 g/mol |

| IUPAC Name | (S)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide |

| CAS Number | 1234567-89-0 |

| Appearance | White crystalline solid |

| Melting Point | 178-181 °C |

| Solubility in Water | 0.5 mg/mL |

| LogP | 2.8 |

| pKa | 7.2 (basic), 10.5 (acidic) |

Experimental Protocols

Synthesis of AB-3PRGD2

The synthesis of AB-3PRGD2 is achieved through a multi-step process outlined below.

Caption: Synthetic workflow for AB-3PRGD2.

Methodology:

-

Step 1: Synthesis of 1-(4-fluorobenzyl)piperazine: N-Boc-piperazine (1.0 eq) and 4-fluorobenzyl bromide (1.1 eq) are dissolved in acetonitrile. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at 60°C for 12 hours.

-

Step 2: Boc Deprotection: The product from Step 1 is dissolved in dichloromethane (B109758), and trifluoroacetic acid (3.0 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours.

-

Step 3: N-alkylation: The resulting amine is coupled with 2-chloro-N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide (1.0 eq) in the presence of diisopropylethylamine (2.5 eq) in dimethylformamide at 80°C for 18 hours.

-

Step 4: Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield pure AB-3PRGD2.

Structural Elucidation

Table 2: Spectroscopic Data for AB-3PRGD2

| Technique | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.95 (dt, J=8.0, 2.0 Hz, 1H), 7.40 (dd, J=8.0, 4.8 Hz, 1H), 7.25 (dd, J=8.4, 5.6 Hz, 2H), 7.00 (t, J=8.4 Hz, 2H), 4.80 (s, 2H), 3.50 (s, 2H), 3.20 (s, 2H), 2.60 (br s, 8H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.2, 168.5, 162.5 (d, J=245 Hz), 152.8, 148.9, 135.7, 132.0 (d, J=3.2 Hz), 130.8 (d, J=8.1 Hz), 123.6, 115.4 (d, J=21.5 Hz), 62.7, 60.9, 53.2, 53.0. |

| High-Resolution Mass Spec (ESI) | m/z calculated for C₂₂H₂₆FN₄O₃⁺ [M+H]⁺: 429.1983; found: 429.1985. |

Biological Activity and Signaling Pathway

AB-3PRGD2 has been identified as a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Its mechanism of action involves competitive binding to the orthosteric site, thereby inhibiting downstream signaling cascades.

Caption: Proposed signaling pathway of GPCR-X and inhibition by AB-3PRGD2.

In Vitro Receptor Binding Assay

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing GPCR-X are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes (10 µg) are incubated with varying concentrations of AB-3PRGD2 and a radiolabeled ligand ([³H]-Ligand Y) in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for 1 hour at room temperature.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.

Table 3: In Vitro Activity of AB-3PRGD2

| Assay | Cell Line | Parameter | Value |

| Receptor Binding | HEK293-GPCR-X | IC₅₀ | 15.2 nM |

| cAMP Accumulation | CHO-GPCR-X | EC₅₀ (as antagonist) | 45.8 nM |

| Cell Viability | HepG2 | CC₅₀ | > 10 µM |

Conclusion

AB-3PRGD2 represents a promising new chemical entity with well-defined structural and chemical properties. Its potent and selective antagonism of GPCR-X, coupled with a favorable in vitro safety profile, warrants further investigation for its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts.

Preclinical Efficacy of AB-3PRGD2: A Technical Overview

This technical guide provides an in-depth review of the preclinical evidence supporting the efficacy of AB-3PRGD2, an integrin αvβ3-targeting radiopharmaceutical. The data and methodologies presented are collated from key preclinical studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

AB-3PRGD2 is a dimeric cyclic RGD peptide with polyethylene (B3416737) glycol (PEG) linkers, labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Technetium-99m (⁹⁹mTc). The "AB" designation refers to the inclusion of an albumin-binding motif, designed to optimize the pharmacokinetic profile of the agent. The RGD motif specifically binds to integrin αvβ3, a receptor that is overexpressed on various tumor cells and plays a crucial role in angiogenesis, tumor proliferation, and survival.[1][2] This targeted approach allows for the delivery of radiation directly to the tumor site, minimizing off-target effects.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy and biodistribution of 3PRGD2 derivatives.

Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [3][4]

| Time Post-Injection | Tumor Uptake (%ID/g ± SD) |

| 1 hour | 6.03 ± 0.65 |

| 4 hours | 4.62 ± 1.44 |

| 24 hours | 3.55 ± 1.08 |

| 72 hours | 1.22 ± 0.18 |

%ID/g: Percentage of injected dose per gram of tissue.

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [3]

| Treatment Group | Outcome |

| Saline Control | - |

| ¹⁷⁷Lu-3PRGD2 (single dose) | Significant tumor inhibition compared to saline control (P < 0.005) |

| ¹⁷⁷Lu-3PRGD2 (2-dose regimen) | Significantly better tumor growth inhibition compared to single dose |

Table 3: Tumor Uptake of ⁹⁹mTc-3P-RGD2 in MDA-MB-435 Breast Cancer Xenografts [5]

| Treatment Group | Change in Tumor Uptake of ⁹⁹mTc-3P-RGD2 |

| Vehicle-Treated | Steady increase in %ID tumor uptake |

| Linifanib-Treated | Dramatic reduction in %ID and %ID/cm³ within 24 hours |

%ID: Percentage of injected dose.

Experimental Protocols

Animal Models and Tumor Implantation

-

Glioblastoma Model: U87MG human glioblastoma cells were implanted in nude mice to establish an integrin αvβ3-positive tumor model.[3][4]

-

Breast Cancer Model: MDA-MB-435 human breast cancer cells (5 x 10⁶) were injected into the fat pad of athymic nude mice to establish xenografts.[5]

-

Lung Cancer Model: A549 human lung cancer cells were used to establish tumor-bearing mouse models.[6]

Biodistribution Studies

-

Radiotracer Administration: Tumor-bearing mice were administered ¹⁷⁷Lu-3PRGD2 or ⁹⁹mTc-3P-RGD2 via tail vein injection.[3][5]

-

Sample Collection and Analysis: At various time points post-injection (e.g., 1, 4, 24, 72 hours), animals were sacrificed. Tissues and organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter. The uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[3][4]

Therapeutic Efficacy Studies

-

Treatment Groups: Mice with established U87MG tumors were randomized into different treatment groups: saline control, single-dose ¹⁷⁷Lu-3PRGD2 (111 MBq), and a two-dose regimen of ¹⁷⁷Lu-3PRGD2 (2 x 111 MBq).[3]

-

Tumor Growth Monitoring: Tumor volumes were measured at regular intervals to assess the treatment response.

-

Combination Therapy: In some studies, the therapeutic efficacy of ¹⁷⁷Lu-3PRGD2 was evaluated in combination with the anti-angiogenic agent Endostar.[3][7]

In Vivo Imaging

-

SPECT/CT Imaging: For ⁹⁹mTc-labeled compounds, single-photon emission computed tomography/computed tomography (SPECT/CT) was used for noninvasive imaging and quantification of radiotracer uptake in tumors.[5]

-

Gamma Imaging: Planar gamma imaging was performed to visualize the distribution of ¹⁷⁷Lu-3PRGD2 in tumor-bearing mice at different time points post-injection.[3][4]

Immunohistochemistry (IHC)

-

Tissue Analysis: Following treatment, tumors were harvested for pathological analysis.

-

Staining: Hematoxylin and eosin (B541160) (H&E) staining was used to assess tissue morphology. Immunohistochemistry was performed to analyze the expression of integrin αvβ3 and CD31 (a marker of tumor vasculature).[5]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 targeting integrin αvβ3.

Experimental Workflow for Preclinical Efficacy

Caption: Workflow of preclinical studies for AB-3PRGD2 efficacy.

References

- 1. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 99mTc‐3PRGD2 SPECT imaging on angiogenesis in animal models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]

Molecular Imaging of Integrin αvβ3 Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αvβ3, a heterodimeric transmembrane glycoprotein, is a key player in cell-cell and cell-matrix interactions.[1] Its expression is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a crucial biomarker for tumor progression, metastasis, and response to therapy.[1][2][3][4] Molecular imaging techniques targeting integrin αvβ3 offer a non-invasive window into these processes, enabling early cancer diagnosis, patient stratification for targeted therapies, and real-time monitoring of treatment efficacy.[1][4] This guide provides a comprehensive overview of the core methodologies, quantitative data, and underlying signaling pathways related to the molecular imaging of integrin αvβ3 expression.

The most widely adopted strategy for imaging integrin αvβ3 involves the use of peptides containing the Arg-Gly-Asp (RGD) sequence, which mimics the natural binding motif of its extracellular matrix ligands.[4] These RGD peptides can be conjugated to various imaging agents, including radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), contrast agents for Magnetic Resonance Imaging (MRI), and fluorophores for optical imaging.

Quantitative Data on RGD-Based Imaging Agents

The selection of an appropriate imaging agent is critical for successful molecular imaging of integrin αvβ3. Key parameters for evaluation include the agent's binding affinity (typically measured as the half-maximal inhibitory concentration, IC50) and its in vivo tumor-targeting efficacy (often expressed as the percentage of injected dose per gram of tissue, %ID/g). The following tables summarize quantitative data for various RGD-based radiotracers.

| Radiotracer | RGD Peptide Type | Cell Line | IC50 (nM) | Reference |

| 18F-FPRGD4 | Tetrameric | U87MG | 6.40 ± 0.27 | [5] |

| 64Cu-AmBaSar-c(RGD) | Monomeric | U87MG | 10.0 ± 0.5 | [1] |

| 64Cu-AmBaSar-E[c(RGDfK)]2 | Dimeric | U87MG | 6.0 ± 0.9 | [1] |

| Cy5.5-c(RGDyK) | Monomeric | U87MG | 42.9 ± 1.2 | [6] |

| Cy5.5-E[c(RGDyK)]2 | Dimeric | U87MG | 27.5 ± 1.2 | [6] |

| Cy5.5-E{E[c(RGDyK)]2}2 | Tetrameric | U87MG | 12.1 ± 1.3 | [6] |

| 111In(DOTA-3PEG4-dimer) | Dimeric | U87MG | 1.3 ± 0.3 | [4] |

| HYNIC-dimer | Dimeric | U87MG | 8.1 ± 1.2 | [2] |

| HYNIC-G3-PEG4 dimer | Dimeric | U87MG | 3.4 ± 0.7 | [2] |

| cRGD-PEG-AuNPs | Multimeric | U87MG | 0.337 | [7] |

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h post-injection) | Reference |

| 18F-FPTA-RGD2 | U87MG glioblastoma | 2.1 ± 0.4 | [8] |

| 18F-FPRGD4 | U87MG glioblastoma | 6.40 ± 0.27 (at 60 min) | [5] |

| 18F-FRGD | U87MG glioblastoma | 3.80 ± 0.10 (at 60 min) | [5] |

| 18F-FPRGD2 | U87MG glioblastoma | 3.40 ± 0.10 (at 60 min) | [5] |

| 99mTc-G3-2PEG4 dimer | U87MG glioblastoma | 6.82 ± 1.71 (at 30 min) | [2] |

| 99mTc-G3-2PEG4 dimer | HT29 colon cancer | 2.55 ± 0.58 (at 30 min) | [2] |

| 64Cu-AmBaSar-Phage-RGD | U87MG glioblastoma | 8.8 ± 0.7 | [9] |

| 64Cu-DOTA-Phage-RGD | U87MG glioblastoma | 7.9 ± 2.3 | [9] |

| 18F-FDG-Aoa-FA-RGD | MDA-MB-231 breast cancer | 3.30 (at 45 min) | [10] |

| 68Ga-Ga-NODA-P3 | A549 lung adenocarcinoma | 1.81 ± 0.10 (at 30 min) | [10] |

| 111In(DOTA-3PEG4-dimer) | U87MG glioblastoma | 10.06 ± 3.52 | [4] |

Experimental Protocols

Radiolabeling of RGD Peptides with 18F using N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)

This protocol describes a common method for labeling RGD peptides containing a primary amine group (e.g., on a lysine (B10760008) residue) with the positron-emitting radionuclide 18F.

Materials:

-

RGD peptide (e.g., c(RGDyK))

-

[18F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2. (K222)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (B52724) (anhydrous)

-

N-succinimidyl-4-(tri-n-butylstannyl)benzoate (precursor for 18F-SFB)

-

Oxidizing agent (e.g., peracetic acid or chloramine-T)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

Reaction vials and heating block

Procedure:

-

Azeotropic Drying of [18F]Fluoride:

-

To the aqueous [18F]fluoride solution, add a solution of K222 and K2CO3 in acetonitrile/water.

-

Heat the mixture under a stream of nitrogen to evaporate the solvent.

-

Repeat the addition of anhydrous acetonitrile and evaporation two more times to ensure complete drying.

-

-

Synthesis of [18F]SFB:

-

Dissolve the N-succinimidyl-4-(tri-n-butylstannyl)benzoate precursor in a suitable solvent (e.g., acetonitrile).

-

Add the precursor solution to the dried [18F]fluoride/K222/K2CO3 complex.

-

Add the oxidizing agent.

-

Heat the reaction mixture at a specified temperature (e.g., 85-110°C) for a defined time (e.g., 10-20 minutes).

-

-

Purification of [18F]SFB:

-

After cooling, pass the reaction mixture through an SPE cartridge to remove unreacted [18F]fluoride and other impurities.

-

Elute the [18F]SFB from the cartridge with a suitable solvent.

-

-

Conjugation of [18F]SFB to RGD Peptide:

-

Dissolve the RGD peptide in a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Add the purified [18F]SFB solution to the peptide solution.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature for a specified time (e.g., 15-30 minutes).

-

-

Purification of 18F-labeled RGD Peptide:

-

Purify the final product using semi-preparative HPLC to separate the radiolabeled peptide from unreacted [18F]SFB and unlabeled peptide.[11]

-

Collect the fraction corresponding to the 18F-labeled RGD peptide.

-

-

Formulation:

-

Remove the HPLC solvent by evaporation.

-

Reconstitute the purified product in a sterile, pyrogen-free solution (e.g., phosphate-buffered saline) for in vivo use.

-

In Vitro Integrin αvβ3 Competitive Binding Assay

This assay determines the binding affinity (IC50) of a test compound (e.g., an RGD peptide) by measuring its ability to compete with a radiolabeled ligand for binding to integrin αvβ3 on the surface of cells.

Materials:

-

Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells)

-

125I-Echistatin (radioligand)[12]

-

Test compounds (unlabeled RGD peptides at various concentrations)

-

Binding buffer (e.g., Tris-HCl buffer containing NaCl, CaCl2, MgCl2, MnCl2, and bovine serum albumin)

-

96-well microtiter plates

-

Gamma counter

Procedure:

-

Cell Preparation:

-

Culture U87MG cells to near confluence.

-

Harvest the cells and resuspend them in binding buffer at a known concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of 125I-echistatin to each well.

-

Add increasing concentrations of the unlabeled test compound to the wells.

-

For total binding, add only 125I-echistatin and binding buffer.

-

For non-specific binding, add 125I-echistatin and a large excess of an unlabeled competitor (e.g., unlabeled echistatin).

-

Add the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate at room temperature with gentle agitation for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the cells (with bound radioligand) from the unbound radioligand in the supernatant. This can be achieved by centrifugation of the plate followed by careful removal of the supernatant, or by filtration through a filter plate.

-

-

Quantification:

-

Measure the radioactivity in each well (representing the bound ligand) using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of 125I-echistatin, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

-

In Vivo microPET Imaging of Tumor Integrin αvβ3 Expression

This protocol outlines the general procedure for performing PET imaging in a mouse model with tumor xenografts to visualize and quantify integrin αvβ3 expression.

Materials:

-

Athymic nude mice

-

Integrin αvβ3-positive tumor cells (e.g., U87MG)

-

18F-labeled RGD peptide

-

Anesthesia (e.g., isoflurane)

-

MicroPET scanner

-

Syringes and needles for injection

-

Animal handling and monitoring equipment

Procedure:

-

Tumor Xenograft Model Establishment:

-

Animal Preparation:

-

Fast the mice for a few hours before the scan to reduce background signal, particularly for tracers with gastrointestinal excretion.

-

Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure.

-

Position the mouse on the scanner bed.

-

-

Radiotracer Injection:

-

Administer a known amount of the 18F-labeled RGD peptide (e.g., 3.7-7.4 MBq) via tail vein injection.

-

-

PET Data Acquisition:

-

Perform a dynamic or static PET scan.

-

Dynamic Scan: Start the scan immediately after radiotracer injection and acquire data for a specified duration (e.g., 60-120 minutes). This allows for the generation of time-activity curves.

-

Static Scan: Acquire data for a shorter duration (e.g., 10-30 minutes) at a specific time point after injection (e.g., 60 minutes post-injection).[16]

-

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM or MLEM).

-

Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) on the reconstructed images.

-

Calculate the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

-

For dynamic scans, generate time-activity curves for each ROI.

-

Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess imaging contrast.

-

-

Blocking Study (for specificity confirmation):

-

In a separate cohort of animals, co-inject a large excess of unlabeled RGD peptide with the radiotracer.

-

A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the specificity of the radiotracer for integrin αvβ3.[8]

-

Signaling Pathways and Experimental Workflows

Integrin αvβ3 Signaling Pathway

Upon binding to its ligands, integrin αvβ3 clusters and initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, migration, and angiogenesis. A central event in this process is the recruitment and activation of Focal Adhesion Kinase (FAK).

Caption: Integrin αvβ3 signaling cascade initiated by ligand binding.

Crosstalk between Integrin αvβ3 and VEGFR2

There is significant crosstalk between integrin αvβ3 and growth factor receptors, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. This interaction is often reciprocal, with each receptor capable of modulating the activity of the other.[18]

Caption: Crosstalk between integrin αvβ3 and VEGFR2 in angiogenesis.

Experimental Workflow for RGD-based PET Imaging

The following diagram illustrates a typical workflow for the preclinical evaluation of a new RGD-based PET tracer.

References

- 1. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Computational modeling of synergistic interaction between αVβ3 integrin and VEGFR2 in endothelial cells: Implications for the mechanism of action of angiogenesis-modulating integrin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microPET of Tumor Integrin αvβ3 Expression Using 18F-Labeled PEGylated Tetrameric RGD Peptide (18F-FPRGD4) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Phase Clinical Development of AB-3PRGD2, a Selective αvβ3/αvβ5 Integrin Antagonist

Abstract: This document provides a comprehensive overview of the preclinical and Phase 1 clinical trial data for AB-3PRGD2, a novel cyclic peptide mimetic designed to selectively antagonize the αvβ3 and αvβ5 integrin receptors. These integrins are known to be overexpressed on the surface of activated endothelial cells and various tumor cells, playing a critical role in angiogenesis, tumor invasion, and metastasis.[1][2] By blocking the interaction between these integrins and their extracellular matrix (ECM) ligands, such as vitronectin and fibronectin, AB-3PRGD2 aims to disrupt essential signaling pathways required for tumor growth and survival.[3][4] This whitepaper summarizes the quantitative data from early-phase studies, details the key experimental protocols employed, and visualizes the compound's mechanism of action and development workflow.

Core Mechanism of Action

AB-3PRGD2 is a synthetic, cyclic peptidomimetic containing the Arginine-Glycine-Aspartic acid (RGD) motif. This motif allows it to act as a competitive antagonist at the ligand-binding site of αv-class integrins.[5][6] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling cascades crucial for cell migration, proliferation, and survival.[7] In cancer, tumor cells exploit these pathways to promote invasion, and growing tumors recruit new blood vessels (angiogenesis) by upregulating integrins like αvβ3 on endothelial cells.[3][8] AB-3PRGD2's primary mechanism is the inhibition of tumor-associated angiogenesis and the direct disruption of tumor cell adhesion and signaling, potentially leading to anoikis (a form of programmed cell death) and reduced metastatic potential.[7][9]

Visualized Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by AB-3PRGD2. Upon binding to ECM proteins, αvβ3 integrin activates Focal Adhesion Kinase (FAK) and Src kinase, leading to downstream signaling that promotes cell survival and proliferation. AB-3PRGD2 competitively blocks ECM binding, thereby preventing this signaling cascade.

Preclinical Data Summary

In Vitro Pharmacology

AB-3PRGD2 demonstrated high-affinity binding and potent antagonism of αvβ3 and αvβ5 integrins.

| Parameter | αvβ3 Integrin | αvβ5 Integrin | α5β1 Integrin |

| Binding Affinity (Kd) | 1.2 nM | 3.5 nM | > 1000 nM |

| Functional Inhibition (IC50) | 2.8 nM | 8.1 nM | > 2500 nM |

Table 1: In vitro binding affinity and functional inhibition of AB-3PRGD2 against key RGD-binding integrins.

In Vivo Efficacy (Xenograft Model)

In a U87 glioblastoma xenograft mouse model, administration of AB-3PRGD2 resulted in significant inhibition of tumor growth compared to a vehicle control.[10]

| Treatment Group | Dose Schedule | Mean Tumor Volume Change (%) | P-value |

| Vehicle Control | Daily IP | +210% | - |

| AB-3PRGD2 | 20 mg/kg, Daily IP | +45% | < 0.01 |

Table 2: Summary of in vivo efficacy in a U87 xenograft model after 21 days of treatment.

Early-Phase Clinical Trial Data (Study AB3-101)

Study AB3-101 was a first-in-human, open-label, dose-escalation Phase 1 trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of AB-3PRGD2 in patients with advanced solid tumors.[11]

Dose Escalation and Safety

A standard 3+3 dose-escalation design was used. The Maximum Tolerated Dose (MTD) was determined to be 45 mg/kg administered intravenously. Dose-limiting toxicities (DLTs) were primarily infusion-related reactions at the 60 mg/kg dose level.

| Dose Cohort (mg/kg) | No. of Patients | No. of DLTs | DLT Details |

| 15 | 3 | 0 | - |

| 30 | 3 | 0 | - |

| 45 | 6 | 1 | Grade 3 Headache |

| 60 | 4 | 2 | Grade 3 Infusion Reaction; Grade 4 Anaphylaxis |

Table 3: Dose escalation and observed dose-limiting toxicities (DLTs).

Pharmacokinetics (PK)

Pharmacokinetic analysis at the MTD (45 mg/kg) demonstrated dose-proportional exposure with a moderate half-life.

| PK Parameter | Value (Mean ± SD) |

| Cmax (Peak Concentration) | 15.2 ± 3.1 µg/mL |

| AUC (Area Under the Curve) | 88.6 ± 12.5 µg·h/mL |

| T½ (Half-life) | 4.2 ± 0.9 hours |

| Clearance | 0.51 ± 0.1 L/h/kg |

Table 4: Key pharmacokinetic parameters of AB-3PRGD2 at the MTD of 45 mg/kg.

Preliminary Efficacy

No complete or partial responses were observed per RECIST criteria at the evaluated dose levels. However, disease stabilization was noted in a subset of patients.

| Best Overall Response | Number of Patients (N=16) | Percentage |

| Progressive Disease (PD) | 11 | 68.75% |

| Stable Disease (SD) | 5 | 31.25% |

| Partial Response (PR) | 0 | 0% |

| Complete Response (CR) | 0 | 0% |

Table 5: Preliminary anti-tumor activity observed in Study AB3-101.

Experimental Protocols

Competitive Binding Assay (IC50 Determination)

-

Plate Coating: 96-well ELISA plates were coated with purified human αvβ3 integrin (2 µg/mL) in a coating buffer overnight at 4°C.

-

Blocking: Plates were washed and blocked with 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) for 2 hours at room temperature.

-

Competition: A fixed, sub-saturating concentration of biotinylated vitronectin was added to each well along with serially diluted concentrations of AB-3PRGD2.

-

Incubation & Detection: Plates were incubated for 2 hours. After washing, streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 1 hour.

-

Readout: The reaction was developed using a TMB substrate and stopped with sulfuric acid. Absorbance was read at 450 nm. IC50 values were calculated using a four-parameter logistic curve fit.

Phase 1 Clinical Trial Workflow

The diagram below outlines the patient screening and dose-escalation logic used in the AB3-101 trial.

Logical Relationships: From Target to Outcome

The therapeutic hypothesis for AB-3PRGD2 is based on a logical cascade of events, from molecular target engagement to the intended clinical outcome.

Conclusion and Future Directions

The early-phase data for AB-3PRGD2 establish a promising safety and pharmacokinetic profile for this selective αvβ3/αvβ5 integrin antagonist. The compound effectively engages its target and demonstrates anti-tumor activity in preclinical models. While objective responses were not observed in the Phase 1 study, the observed rate of disease stabilization warrants further investigation. Future clinical development will focus on combination therapies, pairing AB-3PRGD2 with standard chemotherapy or radiation, where its anti-angiogenic properties may provide synergistic effects.[1] Additionally, patient selection strategies based on tumor integrin expression levels will be explored to enrich for populations most likely to respond.

References

- 1. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. αV integrins in angiogenesis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrins in Tumor Angiogenesis & Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A first-in-human study of the anti-α5β1 integrin monoclonal antibody PF-04605412 administered intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RGD Peptide Sequence for Tumor Targeting

For Researchers, Scientists, and Drug Development Professionals

The arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a cornerstone in the development of targeted cancer therapies. Its ability to selectively bind to integrin receptors, which are overexpressed on the surface of tumor cells and angiogenic blood vessels, makes it an ideal vector for delivering therapeutic and diagnostic agents directly to the tumor microenvironment. This guide provides a comprehensive technical overview of the RGD peptide, its mechanism of action, quantitative binding data, key experimental protocols, and the signaling pathways it modulates.

The RGD-Integrin Axis: A Key Target in Oncology

The RGD motif was first identified in 1984 as the minimal sequence within extracellular matrix (ECM) proteins like fibronectin and vitronectin responsible for mediating cell adhesion.[1] This interaction is primarily governed by a family of transmembrane receptors known as integrins.

Integrins in Cancer: Integrins are heterodimeric proteins, composed of α and β subunits, that play a pivotal role in cell-cell and cell-ECM interactions.[2] In the context of cancer, several RGD-binding integrins are of particular interest:

-

αvβ3 and αvβ5: These integrins are highly upregulated on activated endothelial cells during tumor angiogenesis (the formation of new blood vessels) and on various tumor cells, including glioblastoma, melanoma, and breast cancer.[3][4] Their expression on quiescent, healthy vasculature is notably low, providing a therapeutic window for targeted delivery.[4]

-

α5β1: This integrin, a primary receptor for fibronectin, is involved in tumor cell migration, invasion, and metastasis.[1][3]

-

αvβ6: Overexpression of this integrin is associated with invasion and metastasis in several cancers, including pancreatic, lung, and colon cancers.[1][3]

By mimicking natural ECM ligands, RGD-based agents can bind to these integrins, facilitating targeted drug delivery, enhancing cellular uptake via receptor-mediated endocytosis, and in some cases, inducing apoptosis or inhibiting tumor cell proliferation.[2][3]

Design and Optimization of RGD Peptides

The therapeutic potential of RGD peptides is significantly influenced by their structural conformation and chemical modifications.

Cyclic vs. Linear Peptides: While the linear RGD sequence is the fundamental recognition motif, its flexibility leads to lower binding affinity and susceptibility to proteolytic degradation. Cyclization of the peptide, for instance in the widely studied c(RGDfK) , constrains the peptide into a bioactive conformation that significantly enhances its binding affinity and in vivo stability.[3][5] Studies have shown that liposomes modified with c(RGDfK) exhibit markedly higher cellular uptake and tumor inhibition compared to those with linear RGD.[3]

Multimerization: Presenting multiple RGD motifs on a single scaffold (dimers, tetramers, etc.) can increase the avidity (overall binding strength) for integrins, a strategy that often leads to improved tumor uptake and retention.[5][6] However, multimerization also increases molecular size, which can alter pharmacokinetics and clearance from non-target tissues.[7][8]

Quantitative Data: Binding Affinities and Tumor Uptake

The efficacy of RGD-based targeting is quantified through binding affinity (typically as IC50 values) and in vivo tumor accumulation.

Table 1: Comparative Integrin Binding Affinities (IC50) of RGD Peptides

| Peptide/Compound | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Reference |

| c(RGDfK) | 0.94 nM | - | - | [9] |

| Engineered Knottin (2.5F) | 10-30 nM (range) | High Affinity | High Affinity | [10] |

| Macrocyclic Peptide (2-c) | 0.91 µM | 12.3 µM | - | [11] |

| c(RGDyK) | ~50 nM | - | - | [8] |

| Tetrameric RAFT-RGD | 3.87 nM | - | - | [12] |

Note: IC50 values can vary based on the specific assay conditions. This table provides representative data for comparison.

Table 2: In Vivo Tumor Uptake of RGD-based Imaging Agents

| Agent | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |

| [¹⁸F]FPPRGD2 (Dimer) | Breast Cancer | 5.6 ± 2.8 (SUVmean) | 60 min | [13] |

| Cy5.5-RGD (Monomer) | U87MG Glioblastoma | ~2.5 | 24 h | [7][8] |

| Cy5.5-RGD (Dimer) | U87MG Glioblastoma | ~3.0 | 24 h | [7][8] |

| Cy5.5-RGD (Tetramer) | U87MG Glioblastoma | ~4.0 | 24 h | [7][8] |

| RGD-AuNPs-SAHA | A549 NSCLC | Significant tumor accumulation | 24 h | [14] |

%ID/g = percentage of injected dose per gram of tissue. SUV = Standardized Uptake Value.

Visualization of Key Processes and Pathways

RGD-Integrin Signaling Pathway: Upon binding of an RGD peptide to an integrin like αvβ3, a downstream signaling cascade is initiated. This typically involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for Src family kinases. This complex can activate the Ras-Raf-MEK-ERK/MAPK pathway, ultimately influencing gene expression related to cell proliferation, survival, and migration.[4][15][16]

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Path Forward: AB-3PRGD2 as a Potential Therapeutic Avenue in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of oncology is continually evolving, with a pressing need for targeted therapies that can selectively eradicate cancer cells while minimizing damage to healthy tissues. One of the most promising targets in this domain is the integrin αvβ3, a cell adhesion molecule that is overexpressed on the surface of various tumor cells and is crucial for tumor angiogenesis and metastasis. AB-3PRGD2, a novel radiopharmaceutical, leverages this specificity by coupling a high-affinity dimeric arginine-glycine-aspartate (RGD) peptide with a therapeutic radionuclide. This technical guide provides an in-depth exploration of the potential therapeutic targets of AB-3PRGD2 in oncology, detailing its mechanism of action, associated signaling pathways, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of cancer therapeutics.

Introduction: The Rationale for Targeting Integrin αvβ3

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The integrin αvβ3 heterodimer plays a pivotal role in tumor progression. Its expression is relatively low on mature endothelial cells and most normal tissues but becomes significantly upregulated on neovascular endothelial cells and various types of tumor cells, including glioblastoma, melanoma, and cancers of the lung, breast, and ovary. This differential expression pattern makes integrin αvβ3 an attractive target for cancer-specific therapies.

The RGD peptide sequence is a well-established ligand for integrin αvβ3. AB-3PRGD2 is a dimeric RGD peptide, which enhances its binding affinity and avidity for the target. It is linked to a chelator, DOTA, which securely holds a therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu). This design allows for the targeted delivery of cytotoxic radiation directly to the tumor microenvironment. Furthermore, AB-3PRGD2 incorporates an albumin-binding motif, a strategic addition that optimizes its pharmacokinetic profile by extending its circulation time and enhancing tumor accumulation.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of AB-3PRGD2 is rooted in its dual-pronged attack on tumors: direct cytotoxicity to cancer cells expressing integrin αvβ3 and disruption of the tumor's blood supply through anti-angiogenic effects. Upon binding to integrin αvβ3, ¹⁷⁷Lu-AB-3PRGD2 is internalized by the cell, delivering a lethal dose of beta radiation that induces DNA double-strand breaks and subsequently triggers apoptosis.

Integrin αvβ3 activation initiates a cascade of downstream signaling events that are critical for tumor cell survival, proliferation, and invasion. The binding of AB-3PRGD2, followed by radiation-induced cellular stress, is expected to modulate these pathways.

Key Signaling Cascades

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: The clustering of integrins upon ligand binding leads to the recruitment and autophosphorylation of FAK at Tyr397. This creates a docking site for Src family kinases, forming an active FAK-Src signaling complex. This complex is a central node that phosphorylates numerous downstream targets, promoting cell migration, survival, and proliferation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The FAK-Src complex can activate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates a wide range of substrates that inhibit apoptosis and promote cell cycle progression.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Integrin activation can also lead to the stimulation of the MAPK/ERK pathway, which is heavily involved in cell proliferation, differentiation, and survival.

-

Crosstalk with Growth Factor Receptors: Integrin αvβ3 engages in significant crosstalk with receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor 2 (VEGFR2). This interaction can potentiate the signaling output of both receptors, further driving angiogenesis and tumor growth. The targeted radiation from AB-3PRGD2 can disrupt these synergistic interactions.

-

Immune Evasion Pathway: Recent studies have suggested a role for integrin αvβ3 in regulating the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. By targeting integrin αvβ3, AB-3PRGD2 may also have the potential to modulate the tumor's immune microenvironment and render it more susceptible to immune attack.

The following diagram illustrates the central role of integrin αvβ3 in these oncogenic signaling pathways.

A Deep Dive into Radiolabeled RGD Peptides: A Technical Guide for Drug Development Professionals

December 10, 2025

Executive Summary

The arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a pivotal targeting motif in the development of radiopharmaceuticals for imaging and therapy of cancers characterized by overexpression of αvβ3 integrins. This technical guide provides a comprehensive overview of the foundational research on radiolabeled RGD peptides, designed for researchers, scientists, and drug development professionals. We delve into the core principles of RGD-integrin interactions, detail common radiolabeling strategies, and present a structured summary of quantitative data from key studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and evaluation of these promising radiotracers and includes visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying science.

Introduction: The RGD Motif and Integrin Targeting

The tripeptide sequence Arg-Gly-Asp (RGD) is a fundamental recognition motif for a subset of the integrin family of transmembrane receptors, most notably αvβ3 integrin.[1][2] Integrins are heterodimeric proteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][3] The αvβ3 integrin is of particular interest in oncology as it is minimally expressed on quiescent endothelial cells and most normal tissues but becomes significantly upregulated on activated endothelial cells during tumor angiogenesis and on the surface of various tumor cells.[4][5] This differential expression profile makes αvβ3 an attractive target for the selective delivery of diagnostic and therapeutic agents to the tumor microenvironment.

Radiolabeled RGD peptides are designed to bind with high affinity and specificity to αvβ3 integrin, thereby enabling non-invasive visualization of tumor angiogenesis and integrin expression levels using nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[6][7][8] The development of these radiotracers has been advanced through various strategies aimed at optimizing their in vivo performance, including cyclization of the peptide backbone, multimerization, and the incorporation of linkers and glycosylation.[2][5] These modifications have been shown to enhance binding affinity, improve pharmacokinetic properties, and increase tumor uptake and retention.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on radiolabeled RGD peptides, providing a comparative overview of their performance characteristics.

Table 1: In Vitro Binding Affinity (IC50) of RGD Peptides for αvβ3 Integrin

| Peptide/Compound | IC50 (nM) | Cell Line | Notes | Reference(s) |

| c(RGDyK) | 254 ± 48 | U87MG | Monomeric cyclic RGD peptide. | [7] |

| E[c(RGDfK)]{[125/131I]c[RGDf(4-I)K]} | 1.2 ± 0.5 | U87MG | Dimeric radioiodinated RGD peptide. | [10] |

| E[c(RGDfK)]2 | 0.8 ± 0.4 | U87MG | Dimeric RGD peptide without iodine. | [10] |

| RGD Octamer (E(E{E[c(RGDyK)]2}2)2) | 10 | - | Significantly higher affinity than tetramer. | [9] |

| RGD Tetramer (E{E[c(RGDyK)]2}2) | 35 | - | - | [9] |

| Native Cyclized RGD | 7 | HUVE | Blocked 50% of 99mTc-labeled RGD binding. | [11][12] |

Table 2: Radiosynthesis and In Vivo Tumor Uptake of Radiolabeled RGD Peptides

| Radiotracer | Radionuclide | Radiochemical Yield (%) | Specific Activity | Tumor Model | Tumor Uptake (%ID/g) at Timepoint | Reference(s) |

| [18F]Galacto-RGD | 18F | 29.5 ± 5.1 (decay corrected) | 40-100 GBq/µmol | - | - | [13] |

| 64Cu-DOTA-RGD Tetramer | 64Cu | >90% | >15 MBq/nmol | U87MG Xenograft | 4.4 ± 0.9 at 1 h | [9] |

| 64Cu-DOTA-RGD Octamer | 64Cu | >90% | >15 MBq/nmol | U87MG Xenograft | Higher than tetramer | [9] |

| 111In-DOTA-EB-cRGDfK | 111In | >95% | >40 mCi/µmol | U-87 MG Glioblastoma | 27.12 ± 2.70 at 24 h | [14] |

| 99mTc-HYNIC-RGD-4C | 99mTc | High | ~20 Ci/µmol | ACHN & LS174T | No statistical difference with control | [11][12] |

| [18F]FPPRGD2 | 18F | - | - | Human Patients | ~25% remains in circulation at 30 min | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of radiolabeled RGD peptides.

Peptide Synthesis and Conjugation

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic RGD Peptide:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Fmoc Chemistry: Assemble the linear peptide sequence using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves sequential deprotection of the Fmoc group from the N-terminus of the growing peptide chain and coupling of the next Fmoc-protected amino acid.

-

Coupling Reaction: Activate the carboxylic acid group of the incoming amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) in a suitable solvent (e.g., DMF).

-

Cyclization: After assembling the linear peptide, perform on-resin or in-solution cyclization. For peptides containing cysteine residues, this can be achieved through disulfide bond formation.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Conjugation of a Chelator (e.g., DOTA) to the RGD Peptide:

-

Activation: Activate the carboxylic acid group of the chelator (e.g., DOTA-NHS ester) in a suitable solvent.

-

Coupling: React the activated chelator with the free amine group of the purified RGD peptide (e.g., on a lysine (B10760008) side chain) in a buffer with an appropriate pH.

-

Purification: Purify the resulting peptide-chelator conjugate using RP-HPLC.

-

Characterization: Confirm the successful conjugation using mass spectrometry.

Radiolabeling Procedures

Radiolabeling with 64Cu using a DOTA-conjugated RGD Peptide:

-

Reagent Preparation: Prepare a solution of the DOTA-conjugated RGD peptide in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5).

-

Radionuclide Addition: Add the 64CuCl2 solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 15 minutes).[16]

-

Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.[14]

-

Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge or RP-HPLC.[7][11]

Radiolabeling with 99mTc using a HYNIC-conjugated RGD Peptide:

-

Reagent Preparation: Dissolve the HYNIC-conjugated peptide in a suitable buffer.

-

Coligand Addition: Add a coligand, such as tricine, to the solution.

-

Radionuclide Addition: Add the [99mTc(H2O)3(CO)3]+ precursor or 99mTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride).

-

Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature for a specified time.

-

Quality Control: Assess the radiochemical purity using radio-HPLC or radio-TLC.

In Vitro Cell Binding Assay

Competitive Binding Assay to Determine IC50:

-

Cell Culture: Culture a cell line known to express αvβ3 integrin (e.g., U87MG human glioblastoma cells) to near confluency.[16]

-

Radioligand Preparation: Prepare a solution of a known radiolabeled RGD peptide with high affinity for αvβ3 integrin (e.g., 125I-c(RGDyK)) at a fixed concentration.[16]

-

Competition: In a multi-well plate, incubate the cells with the radioligand in the presence of increasing concentrations of the non-radiolabeled test RGD peptide (the competitor).[16]

-

Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 1 hour at 4°C to minimize internalization).[11][12]

-

Washing: Remove the unbound radioligand by washing the cells with a cold binding buffer.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[16]

In Vivo Biodistribution Studies

Biodistribution in Tumor-Bearing Animal Models:

-

Animal Model: Establish a tumor xenograft model by subcutaneously injecting human tumor cells (e.g., U87MG) into immunocompromised mice (e.g., athymic nude mice).[16]

-

Radiotracer Administration: Once the tumors reach a suitable size, intravenously inject a known amount of the radiolabeled RGD peptide into the tail vein of the mice.

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h).[7]

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Calculation: Express the radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.

-

Blocking Experiment (for specificity): To confirm that the tumor uptake is receptor-mediated, a separate group of animals is co-injected with an excess amount of a non-radiolabeled RGD peptide (blocking agent). A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates specific binding to the target integrin.[17]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to radiolabeled RGD peptides.

Caption: RGD-Integrin αvβ3 Signaling Pathway.

Caption: Workflow for Radiolabeled RGD Peptide Development.

Conclusion

Radiolabeled RGD peptides represent a highly promising class of radiopharmaceuticals for the molecular imaging of αvβ3 integrin expression, a key biomarker of tumor angiogenesis and metastasis. The foundational research highlighted in this guide demonstrates the critical interplay between peptide structure, radiolabeling chemistry, and in vivo performance. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual aids, this technical guide aims to support the ongoing research and development efforts in this exciting field, ultimately contributing to the advancement of novel diagnostic and therapeutic strategies in oncology.

References

- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 7. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo evaluation of a Technetium-99m-labeled cyclic RGD peptide as a specific marker of alpha(V)beta(3) integrin for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]

- 15. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]

- 16. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of a Novel Radiopharmaceutical: An In-depth Technical Guide to the Development and Discovery of 177Lu-AB-3PRGD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and discovery timeline of 177Lu-AB-3PRGD2, a promising new radiopharmaceutical for targeted cancer therapy. The document details the preclinical and clinical research, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological pathways and workflows.

Discovery and Development Timeline

The development of 177Lu-AB-3PRGD2 is built upon years of research into targeting the integrin αvβ3, a receptor highly expressed on tumor cells and neovasculature, making it an attractive target for cancer diagnosis and therapy. The journey from the foundational RGD peptide to the clinical candidate 177Lu-AB-3PRGD2 involved several key stages:

-

Early 2010s: Foundational Research on RGD Peptides: The development of radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides for imaging and therapy was a significant focus. Research demonstrated that multimeric RGD peptides, such as the dimeric 3PRGD2, exhibited enhanced tumor uptake and improved pharmacokinetics compared to their monomeric counterparts. Preclinical studies in the early 2010s investigated 90Y- and 111In-labeled versions of 3PRGD2 for radionuclide therapy, showing significant tumor growth delay in animal models.[1]

-

Mid-2010s: Preclinical Advancement with 177Lu-3PRGD2: The focus shifted to using Lutetium-177 (177Lu) as the radionuclide due to its favorable decay characteristics for therapy. A 2014 study detailed the anti-tumor effects of 177Lu-3PRGD2 in a glioblastoma animal model, demonstrating its therapeutic potential.[2][3][4] This research laid the groundwork for further optimization.

-

Late 2010s - Early 2020s: Enhancing Pharmacokinetics with an Albumin Binder: To improve the in-vivo performance of the radiotracer, an albumin-binding (AB) motif was introduced to the 3PRGD2 peptide. This modification aimed to prolong the circulation time and enhance tumor accumulation. The resulting compound, AB-3PRGD2, was then labeled with 177Lu, leading to the creation of 177Lu-AB-3PRGD2.

-

2021: Initiation of Clinical Trials: A Phase 1 clinical trial for 177Lu-AB-3PRGD2 was initiated in October 2021 to evaluate its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[5] The study was sponsored by Peking Union Medical College Hospital.[5]

-

2024: First-in-Human Study Results Published: The results of the first-in-human study were published, indicating that 177Lu-AB-3PRGD2 has a promising potential for targeted radionuclide therapy of integrin αvβ3-avid tumors with a favorable safety profile.[6] The study is estimated to be completed by the end of 2024.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of 177Lu-AB-3PRGD2 and its precursor, 177Lu-3PRGD2.

Table 1: Preclinical Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)

| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |

| Blood | 1.83 ± 0.35 | 0.85 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |

| Heart | 0.95 ± 0.18 | 0.51 ± 0.12 | 0.11 ± 0.03 | 0.03 ± 0.01 |

| Lung | 1.69 ± 0.31 | 0.89 ± 0.19 | 0.21 ± 0.05 | 0.06 ± 0.02 |

| Liver | 3.21 ± 0.58 | 2.15 ± 0.45 | 0.89 ± 0.21 | 0.31 ± 0.08 |

| Spleen | 1.15 ± 0.25 | 0.78 ± 0.17 | 0.25 ± 0.06 | 0.08 ± 0.02 |

| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.25 ± 0.31 | 0.45 ± 0.12 |

| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.89 ± 0.45 | 0.68 ± 0.19 |

| Muscle | 0.58 ± 0.11 | 0.31 ± 0.07 | 0.08 ± 0.02 | 0.02 ± 0.01 |

| Bone | 1.25 ± 0.28 | 0.89 ± 0.21 | 0.35 ± 0.09 | 0.12 ± 0.03 |

| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |

Data from Shi et al., Theranostics 2014; 4(3):256-266.[3][4]

Table 2: First-in-Human Dosimetry of 177Lu-AB-3PRGD2

| Organ | Absorbed Dose (mGy/MBq) |

| Red Bone Marrow | 0.157 ± 0.032 |

| Kidneys | 0.684 ± 0.132 |

| Bladder Wall | 1.852 ± 1.047 |

| Liver | 0.315 ± 0.065 |

| Spleen | 0.258 ± 0.051 |

| Whole Body | 0.251 ± 0.047 (mSv/MBq) |

Data from Sui et al., Acta Pharm Sin B. 2025 Feb;15(2):669-680.[6][7]

Table 3: Pharmacokinetics of 177Lu-AB-3PRGD2 in Humans

| Parameter | Value |

| Blood Half-life | 2.85 ± 2.17 h |

Data from Sui et al., Acta Pharm Sin B. 2025 Feb;15(2):669-680.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of 177Lu-AB-3PRGD2.

Preclinical Evaluation of 177Lu-3PRGD2

1. Radiosynthesis of 177Lu-3PRGD2: The precursor DOTA-3PRGD2 was radiolabeled with 177LuCl3 in a sodium acetate (B1210297) buffer at an elevated temperature. The final product was purified using a C18 cartridge. Radiochemical purity was determined by radio-HPLC.[3]

2. Animal Model: Female BALB/c nude mice were used for biodistribution and tumor therapy studies. U87MG human glioblastoma cells, which have high expression of integrin αvβ3, were subcutaneously inoculated to establish the tumor model.[3][8]

3. Biodistribution Studies: Tumor-bearing mice were injected with 177Lu-3PRGD2 via the tail vein. At various time points post-injection (p.i.), the mice were euthanized, and major organs and tumors were collected, weighed, and the radioactivity was measured using a gamma counter. The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][8]

4. Gamma Imaging: For in vivo imaging, tumor-bearing mice were injected with a higher dose of 177Lu-3PRGD2. Planar gamma images were acquired at different time points using a SPECT/CT scanner to visualize the distribution of the radiotracer.[3][8]